Propanol

C3H8O

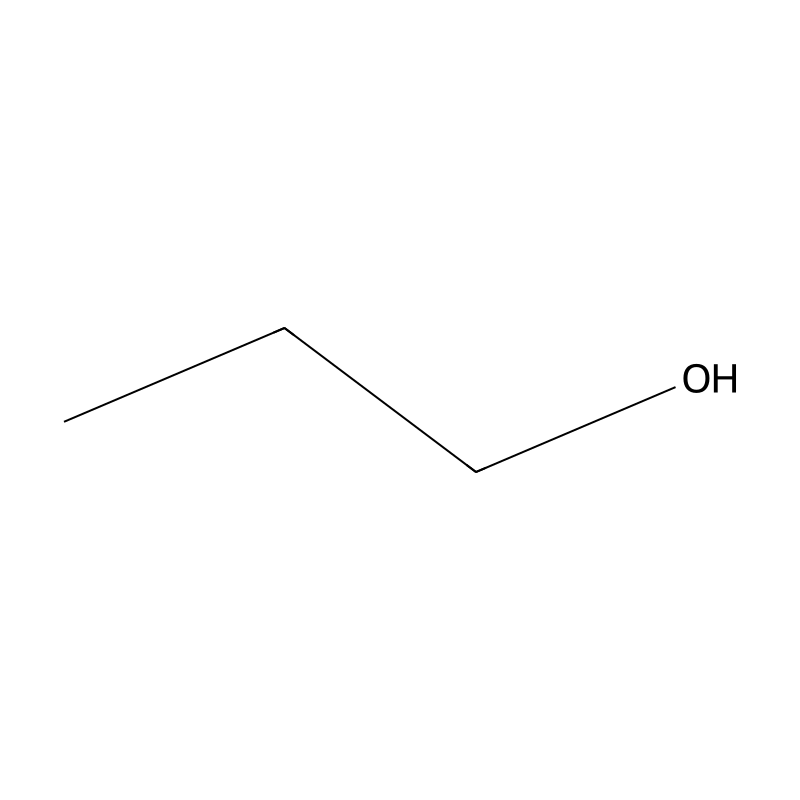

CH3CH2CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H8O

CH3CH2CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH PROPYLENE GLYCOL

> 10% acetone

> 10% benzene

> 10% ether

For more Solubility (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page.

1000.0 mg/mL

Solubility in water: miscible

1 ml in 1 ml 95% alcohol (in ethanol)

Miscible

Synonyms

Canonical SMILES

Propanol, also known as propyl alcohol, is an organic compound with the chemical formula . It exists primarily in two isomeric forms: 1-propanol (n-propanol) and 2-propanol (isopropyl alcohol). Both forms are colorless liquids with distinct properties and applications.

1-propanol, or n-propanol, has the hydroxyl group (-OH) attached to the terminal carbon atom, while 2-propanol features the hydroxyl group on the second carbon atom. This structural difference leads to variations in their chemical behavior and applications. Propanol is widely used as a solvent in various industries, including pharmaceuticals, cosmetics, and manufacturing.

- Toxicity: Inhalation or ingestion of propanol can lead to respiratory depression, central nervous system effects, nausea, and vomiting. The Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) of 200 ppm (parts per million) for propanol in the workplace.

- Flammability: Propanol's low flash point makes it a flammable liquid. Proper storage and handling procedures are crucial to prevent fire hazards.

- Reactivity: Propanol reacts with strong acids and oxidizers, generating heat and potentially causing fires or explosions.

Solvent and Extraction Agent

Propanol is a versatile solvent:

- Miscibility: It is miscible with water and many organic solvents, making it ideal for dissolving a wide range of polar and non-polar compounds [].

- Low toxicity: Compared to other solvents like benzene or chloroform, propanol exhibits lower toxicity, making it a safer choice for some applications []. This is particularly important in research involving biological samples.

- Extraction efficiency: Propanol can effectively extract various substances from complex mixtures, making it valuable in isolation and purification of specific components for further analysis [].

These properties make propanol a valuable tool in research areas like:

- Biochemistry: Propanol is used to extract proteins, lipids, and other biomolecules from cells and tissues for further study [].

- Pharmaceutical research: Propanol can be used in the extraction and purification of drug candidates from natural sources or during synthetic processes [].

- Environmental science: Propanol can be used to extract pollutants and contaminants from soil, water, and air samples for analysis and monitoring [].

Chemical Intermediate

Propanol serves as a starting material for the synthesis of various other chemicals:

- Organic synthesis: Propanol can be readily converted into a variety of organic compounds, including esters, ethers, and amines, which are crucial building blocks for many other molecules [].

- Polymer production: Propanol is used in the production of certain polymers, such as polyacrylates, which are used in various applications like adhesives, coatings, and textiles [].

These features make propanol valuable in research involving:

- Catalysis: Propanol can be used as a substrate or solvent in the study of catalysts, which are essential for various chemical reactions [].

- Material science: Propanol plays a role in the development of new materials with specific properties by serving as a starting material or solvent in synthesis processes [].

Antimicrobial Properties

Propanol exhibits some degree of antimicrobial activity:

- Disinfectant: Propanol can be used as a disinfectant to kill bacteria, fungi, and viruses on surfaces []. While not as effective as some other disinfectants like ethanol, it can be a helpful tool in certain research settings.

- Preservative: Propanol can be used as a preservative in some biological samples to prevent the growth of microorganisms [].

These properties make propanol relevant in research areas like:

- Oxidation:

- 1-Propanol can be oxidized to propanal (an aldehyde) and subsequently to propanoic acid using oxidizing agents such as potassium dichromate.

- 2-Propanol can be oxidized to acetone (a ketone) under similar conditions.

- Dehydration:

- Both isomers can be dehydrated to form alkenes. For example, 1-propanol can yield propene when heated with sulfuric acid.

- Esterification:

- Propanol reacts with carboxylic acids to form esters. For instance, reacting 1-propanol with acetic acid yields propyl acetate.

- Grignard Reactions:

- Propanol can participate in Grignard reactions, where it acts as a nucleophile.

Propanol exhibits low acute toxicity and is generally considered safe for use in various applications. It is metabolized in the liver primarily via oxidation pathways. The biological effects of propanol include:

- Antiseptic Properties: Both isomers are used in disinfectants and hand sanitizers due to their ability to kill bacteria and viruses.

- Respiratory Effects: Inhalation of propanol vapors can lead to respiratory irritation and central nervous system effects.

- Dermal Absorption: Propanol is absorbed through the skin but at a slower rate compared to other solvents.

Propanol can be synthesized through several methods:

- Catalytic Hydrogenation:

- 1-Propanol is commonly produced by the catalytic hydrogenation of propionaldehyde.

- Reaction:

- Fermentation:

- Small amounts of propanol are produced naturally during fermentation processes.

- Hydration of Propene:

- 2-Propanol is typically produced by the hydration of propene using either direct or indirect hydration methods.

Propanol finds extensive use across various sectors:

- Solvent: Used in pharmaceuticals, cosmetics, and cleaning products due to its ability to dissolve a wide range of substances.

- Antiseptic: Commonly found in hand sanitizers and disinfectants.

- Fuel Additive: Propanol has a high octane rating, making it suitable for use as a fuel additive.

- Chemical Intermediate: Used in the production of esters, ethers, and other chemical compounds.

Research indicates that propanol interacts with various biological systems through its solvent properties. Studies have shown that:

- Propanol can enhance the solubility of certain drugs, improving their bioavailability.

- It may affect enzyme activity due to its ability to alter membrane fluidity.

Additionally, studies on the interaction of propanol with ozone have demonstrated its oxidation mechanisms in aqueous media, which could have implications for environmental chemistry and water treatment processes .

Several compounds share structural similarities with propanol. Here’s a comparison highlighting their unique characteristics:

| Compound | Structure | Key Characteristics |

|---|---|---|

| 1-Propanol | CH₃CH₂CH₂OH | Primary alcohol; used as a solvent and antiseptic. |

| 2-Propanol | CH₃CHOHCH₃ | Secondary alcohol; commonly used as rubbing alcohol. |

| Ethanol | CH₃CH₂OH | Widely used as a beverage alcohol; less toxic than propanol. |

| Butanol | CH₃(CH₂)₃OH | Higher molecular weight; used as a solvent and fuel additive. |

Uniqueness of Propanol

Propanol stands out due to its dual applications as both a solvent and an antiseptic, alongside its relatively low toxicity compared to other alcohols like methanol. Its versatility makes it valuable in both industrial and consumer products.

Physical Description

Liquid

Colorless liquid with a mild, alcohol-like odor; [NIOSH]

CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid

Colorless liquid with a mild, alcohol-like odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

97.2 °C

97 °C

207 °F

Flash Point

23 °C

23 °C, 74 °F (closed cup)

22 °C (open cup)

15 °C c.c.

72 °F

Heavy Atom Count

Taste

Taste detection: 7.50X10+3 ppm, purity of sample not specified

Burning taste

Vapor Density

Relative vapor density (air = 1): 2.1

Density

0.8053 @ 20 °C/4 °C

% IN "SATURATED" AIR: 2.7 (25 °C); DENSITY OF "SATURATED" AIR: 1.028 (AIR= 1) @ 25 °C; 1 MG/L= 408 PPM & 1 PPM= 2.45 MG/CU M @ 25 °C, 760 MM HG

Coefficient of cubical expansion: 9.56X10-7 at 0-94 °C; critical density: 0.2734; electrical conductivity: 2X10-3 mho/cm at 25 °C; specific heat: 0.586 cal/g/deg C at 25 °C; wt/gal: 6.7 lb at 20 °C

Heat capacity, liquid @ 25 °C = 141 J/mol-K; flash point, Tag open cup = 28.9 °C; autoignition temp = 371.1 °C; explosive limit, in air = 2.2 vol% (lower), 14.0 vol% (upper); electrical conductivity @ 25 °C = 2X10-8 mho; critical density = 0.275 g/cu-cm

Relative density (water = 1): 0.8 (20 °C)

0.800-0.805

0.81

LogP

0.25 (LogP)

0.25

log Kow= 0.25

Odor

Odor perception threshold: <0.07-100 mg/cu-m; odor recognition threshold: 0.32-150 mg/cu m

Odor Threshold

Odor Threshold High: 41.0 [mmHg]

Detection odor threshold from AIHA (mean = 5.3 ppm)

30 ppm

9.00 mg/l (liquid) (detection in water, purity of sample not specified)

9.00X10-3 mg/l (gas) (detection in air, purity of sample not specified)

9.00 ppm (detection in water, sample gas chromatographically pure)

For more Odor Threshold (Complete) data for N-PROPANOL (9 total), please visit the HSDB record page.

Melting Point

-127 °C

-126.1 °C

-196 °F

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects]

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AX - Other antiseptics and disinfectants

D08AX03 - Propanol

Vapor Pressure

21.0 [mmHg]

21.0 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 2.0

15 mmHg

Pictograms

Flammable;Corrosive;Irritant

Impurities

Water (< or = 0.1 wt%); aldehydes (< or = 0.2 wt%); ethanol (< or = 10 mg/kg); methanol (< or = 100 mg/kg)

Other CAS

142583-61-7

62309-51-7

Absorption Distribution and Excretion

... USING ABDOMINAL AUTOPSY /HUMAN/ SKIN IN A DIFFUSION CHAMBER ... 1-PROPANOL PENETRATED THE SKIN MORE RAPIDLY FROM SOLUTION IN NONPOLAR SOLVENTS SUCH AS ISOPROPYL PALMITATE, OLIVE OIL, & MINERAL OIL THAN FROM SOLUTION IN SALINE.

FOLLOWING AN ORAL DOSE OF 2 G/KG TO RATS, 0.13% OF THE DOSE WAS EXCRETED IN THE URINE. ... 1.65% /WAS/ EXCRETED IN THE EXPIRED AIR & 0.7% EXCRETED IN THE URINE FOLLOWING AN ORAL DOSE OF 2 ML/KG TO RABBITS.

Urine was analyzed immediately, 1, 2, 8, and 9 hr after drinking (during 2 hr) 3.75 ml/kg of beverages containing orange juice, 15 or 40% ethanol, and and 1 g/l of 1-propanol, 2-propanol, 1-butanol, 2-butanol, isobutyl alcohol or a mixture of 1-propanol & isobutyl alcohol. Maximum urine levels /in mg/l/ were found 1 hr after drinking ended: 1-propanol 5.04, 2-propanol 3.36, 1-butanol 0.43, 2-butanol 2.55, isobutyl alcohol ... 1.7-2.03 mg/l. Urine treatment with beta-glucuronidase before analysis indicated that significant amounts of the alcohols were excreted as glucuronides, esp isobutyl alcohol. 2-Propanol and 2-butanol were the slowest to be metabolized. When mixtures of alcohols were given, the concentrations of isobutyl alcohol glucuronides were high with the mixtures containing 5 and 15% ethanol, and decreased at 40% ethanol.

Metabolism Metabolites

1-PROPANOL IS METABOLIZED BY THE ENZYME ALCOHOL DEHYDROGENASE. IT IS READILY OXIDIZED IN THE BODY, FIRST TO PROPIONIC ACID AND THEN TO CARBON DIOXIDE, WATER AND PERHAPS A SMALL AMOUNT OF LACTIC ACID.

... HEPATIC MICROSOMES CATALYZED THE OXIDATION OF PROPANOL TO ITS ALDEHYDE IN THE RAT. THE REACTION REQUIRED OXYGEN & NICOTINAMIDE-ADENINE DINUCLEOTIDE PHOSPHATE, WAS INHIBITED BY CARBON DIOXIDE AND ACTED INDEPENDENTLY OF CATALASE & ALCOHOL DEHYDROGENASE.

Cytochrome p450 isozyme 3a, isolated from hepatic microsomes of rabbits treated chronically with ethyl alcohol, had a unique substrate specificity when compared with isozymes 2, 3b, 3c, and 4. Form 3a has unusually high activity in the p-hydroxylation of aniline and in the oxidation of alcohols to aldehydes. Isozyme 3a catalyzes the oxidation of methyl alcohol, propyl alcohol, and butanol as well as ethyl alcohol.

For more Metabolism/Metabolites (Complete) data for N-PROPANOL (6 total), please visit the HSDB record page.

Wikipedia

Propanol

4-Ethylguaiacol

Biological Half Life

Use Classification

Fragrance Ingredients

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; EXTRACTION_SOLVENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 3rd degree

Cosmetics -> Antifoaming; Solvent

Methods of Manufacturing

It is by-product of the synthesis of methyl alcohol by high pressure & in the propane/butane oxidation process.

CAN BE ISOLATED FROM HEAD FRACTIONS DURING DISTILLATION OF WINE ... OR FROM TAIL FRACTIONS DURING RECTIFICATION OF SPIRITS.

The production of n-propanol by hydroformulation or oxo technology is a two step process in which ethylene is first hydroformulated to propanal; the resulting propanal is hydrogenated to n-propanol.

n-Propanol is one of the products from Sasol's Fischer-Tropsch process. Coal is gasified...to produce synthesis gas /which is catalyzed by a powdered iron-based catalyst to produce/ a mixture of hydrocarbons and oxygenates. The alcohol streams are further purified by distillation to yield pure n-propanol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Adhesive Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Printing and Related Support Activities

Utilities

Plastics Material and Resin Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Textiles, apparel, and leather manufacturing

Paper Manufacturing

Synthetic Dye and Pigment Manufacturing

Printing Ink Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

1-Propanol: ACTIVE

Analytic Laboratory Methods

EPA OSW Method 8015B. Nonhalogenated Organics Using GC/FID. Detection limit unspecified.

EPA OSW Method 8260B. Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit unspecified.

Storage Conditions

Interactions

IN VITRO ... WITH RAT LIVER SLICES BIOTRANSFORMATION OF CHLORAL HYDRATE TO TRICHLOROETHANOL WAS FOUND TO BE ENHANCED MORE EFFECTIVELY BY N-PROPANOL AND N-BUTANOL THAN BY ETHANOL ...

ADDING 1 G/L OF PROPAN-1-OL, PROPAN-2-OL, BUTAN-1-OL, BUTAN-2-OL, ISOBUTANOL TO 40% ETHANOL IN ORANGE JUICE LOWERED AND DELAYED BLOOD ETHANOL MAX IN 10 20-30 YR-OLD MEN WHO DRANK 3.75 ML/KG OF SYNTHETIC BEVERAGE.

CUTANEOUS REACTIONS TO N-PROPANOL WERE EVALUATED IN A CONTROL GROUP & IN PATIENTS BEFORE & DURING RECEIPT OF DISULFIRAM THERAPY. LOCAL CUTANEOUS ERYTHEMA WAS OBSERVED FROM PATCH TESTS WITH N-PROPANOL IN HYDRATED SKIN. SINCE REACTIONS NOTED FROM TOPICALLY APPLIED ALCOHOLS BEFORE & DURING DISULFIRAM THERAPY WERE NOT STATISTICALLY DIFFERENT, A LOCALIZED DISULFIRAM-ALCOHOL REACTION IS UNLIKELY. ERYTHEMA RESULTING FROM TOPICALLY APPLIED ALCOHOLS OCCURRED IN A DOSE RELATED MANNER & WAS CAUSED BY A DIRECT VASODILATORY EFFECT ON THE CUTANEOUS MICROVASCULATURE.

Dates

Endogenous formation of 1-propanol and methanol after consumption of alcoholic beverages

Cora Wunder, Corinna Weber, Alexander Paulke, Sarah C Koelzer, Franziska Holz, Stefan W ToennesPMID: 34280599 DOI: 10.1016/j.forsciint.2021.110905

Abstract

In cases of drunk-driving, allegations that alcohol has been consumed after the incident, are proved by analyzing congener alcohols in the blood sample. 1-Propanol, one of the main congener compounds, was tested, whether it is also endogenously formed when a person has consumed alcoholic beverages.Eleven male and 13 female volunteers consumed congener-free vodka (37.5 vol% ethanol, individual doses: 0.15-0.32 l) within one hour. Blood samples were taken up to 10 h and analyzed for ethanol and congener alcohols by headspace gas chromatography-mass spectrometry.

Ethanol concentrations reached in blood a maximum of 0.65-1.23 g/l and decreased by 0.18 g/l/h (median values). Of the congener alcohols analyzed, only methanol and 1-propanol were detected in the plasma samples of all subjects. The endogenous methanol concentration increased from 0.66 mg/l by 0.22 mg/l/h to 2.19 mg/l (medians). 1-Propanol was not detected prior to alcohol consumption. Maximum concentrations of 0.10-0.32 mg/L were measured after 1.0-4.5 h. A plateau of the 1-propanol concentration was observed in the plasma samples of the 18 subjects lasting for 0.5-4.0 h and this alcohol was completely eliminated at ethanol concentrations of 0.17 g/l (median, range 0.03-0.55 g/l).

The results of the study confirm the formation of 1-propanol after consumption of 1-propanol-free beverages, which should be taken into account when evaluating its concentration.

Atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH and NO

Inmaculada Aranda, Sagrario Salgado, Pilar Martín, Florentina Villanueva, Ernesto Martínez, Beatriz CabañasPMID: 34004517 DOI: 10.1016/j.chemosphere.2021.130755

Abstract

An experimental kinetic and mechanistic study of the reactions of 3-ethoxy-1-propanol (CHCH

OCH

CH

CH

OH) with Cl atoms and OH and NO

radicals has been carried out at room temperature and atmospheric pressure. FTIR (Fourier Transform Infrared Spectroscopy) and GC-MS (Gas Chromatography/Mass Spectrometry) were used as detection techniques. The rate coefficients were measured with a relative method (units cm

molecule

s

): (3.46 ± 0.22) × 10

, (3.48 ± 0.19) × 10

and (1.08 ± 0.07) × 10

for Cl, OH and NO

reactions, respectively. Qualitative and quantitative products analysis was carried out and formaldehyde, ethyl formate, ethyl 3-hydroxypropanoate and nitrated compounds were positively identified. A reaction mechanism has been proposed which involves attack by the oxidant at the methylene group in the α-position to an oxygen atom of the ether or alcohol groups, followed by the subsequent reactions of the resulting radicals. The tropospheric reactivity of 3-ethoxy-1-propanol (3E1P) has been compared with the reactivity of other hydroxy ethers to extend our knowledge of this type of compound. The atmospheric implications for 3E1P have been established by estimating parameters such as lifetimes, global warming potential (GWP) and the Photochemical Ozone Creation Potential (POCP

). According to the calculated tropospheric lifetimes, the dominant loss process of 3E1P is its daytime reaction with the OH radical and this has an impact on a local scale.

Application of EN 16615 (4-Field Test) for the Evaluation of the Antimicrobial Activity of the Selected Commercial and Self-Made Disinfectant Wipes

Stefan Tyski, Wanda Grzybowska, Ewa BocianPMID: 34073065 DOI: 10.3390/ijerph18115932

Abstract

The purpose of disinfectants is to reduce microorganisms on a contaminated surface and to prevent the spread of microorganisms. The relatively new EN 16615 simulates disinfection by wiping and allows for assessing the recovery of microorganisms from the surface and, importantly, the degree of spread of microorganisms when the surface is disinfected by wiping. For the first time, using this standard, the tested products in the form of commercial disinfectant wipes were compared with self-made wipes soaked in respective disinfectant liquids. The disinfected surfaces were simulated by homogeneous polyvinyl chloride plates. The studies were carried out not only with the standard, but also with clinical multidrug-resistant microbial strains. Based on the research, it can be concluded that the most effective products in the disinfection process (logreduction of ≥5) with the shortest contact time (1 min) were products containing ethanol, propanol, and quaternary ammonium compounds (self-made wipes) and propanol (commercial wipes). The least effective products (log

reduction of <5) in terms of the contact time declared by the manufacturer were products containing ethanol and sodium hypochlorite (commercial wipes). Much better antimicrobial activity of self-made wipes was observed in comparison to the activity of the commercial wipes.

Identification of Core Regulatory Genes and Metabolic Pathways for the

Ya-Ping Wang, Zhong-Guan Sun, Xiao-Qing Wei, Xue-Wu Guo, Dong-Guang XiaoPMID: 33502852 DOI: 10.1021/acs.jafc.0c06810

Abstract

The-propanol produced by

has a remarkable effect on the taste and flavor of Chinese Baijiu. The

-propanol metabolism-related genes were deleted to evaluate the role in the synthesis of

-propanol to ascertain the key genes and pathways for the production of

-propanol by

. The results showed that

3,

1,

6,

1,

5, and

082

were the key genes affecting the

-propanol metabolism in yeast. The

-propanol concentrations of α5Δ

1, α5Δ

3, and α5Δ

6 increased by 121.75, 22.75, and 17.78%, respectively, compared with α5. The

-propanol content of α5Δ

1, α5Δ

5, and α5Δ

082

decreased by 24.98, 8.35, and 8.44%, respectively, compared with α5. The contents of intermediate metabolites were measured, and results showed that the mutual transformation of glycine and threonine in the threonine pathway and the formation of propanal from 2-ketobutyrate were the core pathways for the formation of

-propanol. Additionally,

082

played important role in the synthesis of

-propanol by directly producing 2-ketobutyric acid through l-homoserine. This study provided valuable insights into the

-propanol synthesis in

and the theoretical basis for future optimization of yeast strains in Baijiu making.

Adh4, an alcohol dehydrogenase controls alcohol formation within bacterial microcompartments in the acetogenic bacterium Acetobacterium woodii

Nilanjan Pal Chowdhury, Jimyung Moon, Volker MüllerPMID: 33283462 DOI: 10.1111/1462-2920.15340

Abstract

Acetobacterium woodii utilizes the Wood-Ljungdahl pathway for reductive synthesis of acetate from carbon dioxide. However, A. woodii can also perform non-acetogenic growth on 1,2-propanediol (1,2-PD) where instead of acetate, equal amounts of propionate and propanol are produced as metabolic end products. Metabolism of 1,2-PD occurs via encapsulated metabolic enzymes within large proteinaceous bodies called bacterial microcompartments. While the genome of A. woodii harbours 11 genes encoding putative alcohol dehydrogenases, the BMC-encapsulated propanol-generating alcohol dehydrogenase remains unidentified. Here, we show that Adh4 of A. woodii is the alcohol dehydrogenase required for propanol/ethanol formation within these microcompartments. It catalyses the NADH-dependent reduction of propionaldehyde or acetaldehyde to propanol or ethanol and primarily functions to recycle NADH within the BMC. Removal of adh4 gene from the A. woodii genome resulted in slow growth on 1,2-PD and the mutant displayed reduced propanol and enhanced propionate formation as a metabolic end product. In sum, the data suggest that Adh4 is responsible for propanol formation within the BMC and is involved in redox balancing in the acetogen, A. woodii.Contact Dermatitis from Hand Hygiene Practices in the COVID-19 Pandemic

See Wei Tan, Choon Chiat OhPMID: 33241256 DOI:

Abstract

Coronavirus disease 2019 (COVID-19) pandemic continues to spread globally at a staggering speed. At present, there is no effective treatment or vaccine for COVID-19. Hand disinfection is a cost-effective way to prevent its transmission. According to the Centres for Disease Control and Prevention (CDC) guidelines, we should wash our hands with soap and water for at least 20 seconds. If soap and water are not readily available, alcohol-based hand rubs (ABHRs) with at least 60% alcohol are the alternative. With diligent hand disinfection reinforced during COVID-19, there is an increased prevalence of contact dermatitis. This commentary highlights the fact that contact dermatitis is a readily treatable condition and should not cause any deviation of proper hand hygiene. In irritant contact dermatitis (ICD), the management strategies are selection of less irritating hand hygiene products, frequent use of moisturisers to rebuild the skin barrier, and education on proper hand hygiene practices. In allergic contact dermatitis (ACD), the identification and avoidance of the contact allergen is the key to treatment. However, ACD is less common and only accounts for 20% of the cases. The identified allergens in hand cleansers are predominantly preservative excipients and ACD attributable to ABHR are very uncommon. Alcohol-free hand rubs are widely available on the market but it is not a recommended alternative to ABHRs by the CDC.Effects of different additives on fermentation quality and aerobic stability of a total mixed ration prepared with local feed resources on Tibetan plateau

Zhihao Dong, Jie Zhao, Sifan Chen, Yuhong Bao, Xuxiong Tao, Siran Wang, Junfeng Li, Qinhua Liu, Tao ShaoPMID: 33277806 DOI: 10.1111/asj.13482

Abstract

To improve the utilization efficiency of total mixed ration (TMR) on Tibetan plateau, the effects of different additives on fermentation quality and aerobic stability of the ensiled TMR prepared with local feed resources were studied. A total of 150 experimental silos were prepared in a completely randomized design to evaluate the following treatments: (a) control; (b) Lactobacillus buchneri; (c) acetic acid; (d) propionic acid; (e) 1,2-propanediol; and (f) 1-propanol. After 90 days of ensiling, silos were opened for fermentation quality and in vitro parameters analysis, and then subjected to an aerobic stability test for 14 days. The acetic acid, 1,2-propanediol and 1-propanol treatments increased (p < .05) pH and acetic acid content, and lowered (p < .05) the lactic acid production in comparison to control. There were no statistically significant differences in in vitro digestibility parameters among the treatments. Treatments of acetic acid, 1,2-propanediol and 1-propanol substantially improved the aerobic stability of the ensiled TMR, as indicated by almost unchanged pH and lactic acid contents throughout the aerobic exposure test. These results indicated that acetic acid, 1,2-propanediol and 1-propanol had no adverse effect on in vitro digestibility and could be effective additives for enhancing the aerobic stability of ensiled TMR prepared on Tibetan plateau.How Alcoholic Disinfectants Affect Coronavirus Model Membranes: Membrane Fluidity, Permeability, and Disintegration

Hossein Eslami, Shubhadip Das, Tianhang Zhou, Florian Müller-PlathePMID: 33172260 DOI: 10.1021/acs.jpcb.0c08296

Abstract

Atomistic molecular dynamics simulations have been carried out with a view to investigating the stability of the SARS-CoV-2 exterior membrane with respect to two common disinfectants, namely, aqueous solutions of ethanol and-propanol. We used dipalmitoylphosphatidylcholine (DPPC) as a model membrane material and did simulations on both gel and liquid crystalline phases of membrane surrounded by aqueous solutions of varying alcohol concentrations (up to 17.5 mol %). While a moderate effect of alcohol on the gel phase of membrane is observed, its liquid crystalline phase is shown to be influenced dramatically by either alcohol. Our results show that aqueous solutions of only 5 and 10 mol % alcohol already have significant weakening effects on the membrane. The effects of

-propanol are always stronger than those of ethanol. The membrane changes its structure, when exposed to disinfectant solutions; uptake of alcohol causes it to swell laterally but to shrink vertically. At the same time, the orientational order of lipid tails decreases significantly. Metadynamics and grand-canonical ensemble simulations were done to calculate the free-energy profiles for permeation of alcohol and alcohol/water solubility in the DPPC. We found that the free-energy barrier to permeation of the DPPC liquid crystalline phase by all permeants is significantly lowered by alcohol uptake. At a disinfectant concentration of 10 mol %, it becomes insignificant enough to allow almost free passage of the disinfectant to the inside of the virus to cause damage there. It should be noted that the disinfectant also causes the barrier for water permeation to drop. Furthermore, the shrinking of the membrane thickness shortens the gap needed to be crossed by penetrants from outside the virus into its core. The lateral swelling also increases the average distance between head groups, which is a secondary barrier to membrane penetration, and hence further increases the penetration by disinfectants. At alcohol concentrations in the disinfectant solution above 15 mol %, we reliably observe disintegration of the DPPC membrane in its liquid crystalline phase.

Urinary levels of the acrolein conjugates of carnosine are associated with inhaled toxicants

Timothy E O'Toole, Xiaohong Li, Daniel W Riggs, David J Hoetker, Ray Yeager, Pawel Lorkiewicz, Shahid P Baba, Nigel G F Cooper, Aruni BhatnagarPMID: 33179563 DOI: 10.1080/08958378.2020.1845257

Abstract

The inhalation of air-borne toxicants is associated with adverse health outcomes which can be somewhat mitigated by enhancing endogenous anti-oxidant capacity. Carnosine is a naturally occurring dipeptide (β-alanine-L-histidine), present in high abundance in skeletal and cardiac muscle. This multi-functional dipeptide has anti-oxidant properties, can buffer intracellular pH, chelate metals, and sequester aldehydes such as acrolein. Due to these chemical properties, carnosine may be protective against inhaled pollutants which can contain metals and aldehydes and can stimulate the generation of electrophiles in exposed tissues. Thus, assessment of carnosine levels, or levels of its acrolein conjugates (carnosine-propanal and carnosine-propanol) may inform on level of exposure and risk assessment.We used established mass spectroscopy methods to measure levels of urinary carnosine (

= 605) and its conjugates with acrolein (

= 561) in a subset of participants in the Louisville Healthy Heart Study (mean age = 51 ± 10; 52% male). We then determined associations between these measures and air pollution exposure and smoking behavior using statistical modeling approaches.

We found that higher levels of non-conjugated carnosine, carnosine-propanal, and carnosine-propanol were significantly associated with males (

< 0.02) and those of Caucasian ethnicity (

< 0.02). Levels of carnosine-propanol were significantly higher in never-smokers (

= 0.001) but lower in current smokers (

= 0.037). This conjugate also demonstrated a negative association with mean-daily particulate air pollution (PM

) levels (

= 0.01).

These findings suggest that urinary levels of carnosine-propanol may inform as to risk from inhaled pollutants.